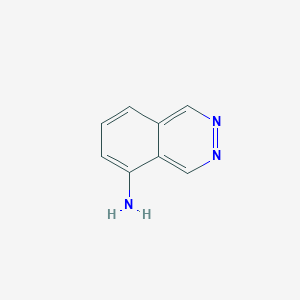

5-Aminophthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

phthalazin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXASUUHIFCTEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459346 | |

| Record name | 5-Aminophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102072-84-4 | |

| Record name | 5-Aminophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phthalazin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 5-Aminophthalazine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminophthalazine is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry. Its rigid, planar structure and the presence of a reactive primary amino group make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth overview of the chemical properties of 5-aminophthalazine, including its synthesis, spectral characteristics, and reactivity. Furthermore, it explores the role of the phthalazine core in the inhibition of key signaling pathways relevant to drug discovery, such as those involving Poly(ADP-ribose) polymerase (PARP), Aurora kinases, and Phosphodiesterase 5 (PDE5). Detailed experimental protocols and structured data presentation are included to facilitate its application in research and development.

Chemical Properties

5-Aminophthalazine is a stable, crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of 5-Aminophthalazine

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| CAS Number | 102072-84-4 | [1] |

| Melting Point | 223-224 °C | [1] |

| Appearance | Light yellow to brown solid | [1] |

| pKa | 5.32 ± 0.30 (Predicted) | [1] |

Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of 5-aminophthalazine involves the reduction of 5-nitrophthalazine.

Synthesis of 5-Aminophthalazine from 5-Nitrophthalazine

Reaction Scheme:

Experimental Protocol: [1]

-

Dissolution: Dissolve 0.88 g (5.0 mmol) of 5-nitrophthalazine in 30 mL of tetrahydrofuran (THF) in a reaction vessel equipped with a magnetic stirrer and a reflux condenser. Heat the mixture to 50 °C to ensure complete dissolution.

-

Reduction: In a separate beaker, dissolve 4.37 g (25.1 mmol) of sodium bisulfite (NaHSO₃) in 15 mL of water.

-

Reaction: Add the aqueous sodium bisulfite solution to the heated solution of 5-nitrophthalazine. Maintain the reaction mixture at 50 °C and stir continuously for 15 minutes.

-

Extraction: Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent from the filtrate by rotary evaporation under reduced pressure. This will yield the crude product as a bright yellow precipitate.

-

Purification: Recrystallize the crude product from hot methanol to obtain purified 5-aminophthalazine (yield: 0.49 g, 67%).

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 5-aminophthalazine provide definitive structural confirmation. The data presented below was obtained in DMSO-d₆.[1]

Table 2: NMR Spectral Data for 5-Aminophthalazine

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100.17 MHz, DMSO-d₆) |

| δ (ppm) | Assignment |

| 9.80 (s, 1H) | H-1 or H-4 |

| 9.60 (s, 1H) | H-1 or H-4 |

| 7.60 (dd, J = 4.6, 7.6 Hz, 1H) | H-7 |

| 7.20 (dd, J = 1.9, 4.6 Hz, 1H) | H-6 |

| 7.02 (d, J = 7.6 Hz, 1H) | H-8 |

| 6.50 (s, 2H) | -NH₂ |

Infrared (IR) Spectroscopy

-

N-H Stretching: As a primary amine, 5-aminophthalazine is expected to show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹ due to the stretching of C-H bonds on the aromatic rings.

-

C=N and C=C Stretching: The phthalazine ring system will exhibit multiple sharp, medium to strong absorption bands in the 1450-1650 cm⁻¹ region, corresponding to the stretching vibrations of the C=N and C=C bonds.

-

N-H Bending: A medium to strong scissoring vibration for the primary amine is expected in the range of 1590-1650 cm⁻¹.

-

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will appear as strong bands in the fingerprint region (600-900 cm⁻¹), which can be diagnostic of the substitution pattern.

Mass Spectrometry

The electron ionization mass spectrum of 5-aminophthalazine is expected to show a prominent molecular ion peak (M⁺) at m/z 145, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules such as HCN and N₂ from the heterocyclic ring, as well as fragmentation of the benzene ring.

Chemical Reactivity

The chemical reactivity of 5-aminophthalazine is dominated by the nucleophilic character of the primary amino group and the aromatic nature of the phthalazine ring system.

Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in a variety of reactions.

-

Acylation: 5-Aminophthalazine reacts with acid chlorides and anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl or carboxylic acid byproduct.

-

Alkylation: The amino group can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products.

-

Diazotization: As a primary aromatic amine, 5-aminophthalazine can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can be converted to a wide range of functional groups through Sandmeyer-type reactions.

Electrophilic Aromatic Substitution

The phthalazine ring is an electron-deficient system, making electrophilic aromatic substitution reactions challenging. However, the amino group is a strong activating group and directs electrophiles to the ortho and para positions of the benzene ring.

Role in Signaling Pathways and Drug Discovery

The phthalazine scaffold is a key component in a number of inhibitors of important biological targets. The following diagrams illustrate the simplified signaling pathways that are inhibited by phthalazine-based drugs.

PARP Inhibition in DNA Repair

Phthalazinone derivatives, such as Olaparib, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of single-strand DNA breaks. In cancers with mutations in BRCA1 or BRCA2 (which are involved in homologous recombination repair of double-strand breaks), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

Caption: Simplified PARP-mediated DNA repair pathway and its inhibition by phthalazine derivatives.

Aurora Kinase Inhibition in Mitosis

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play critical roles in regulating mitosis. Overexpression of these kinases is common in many cancers. Phthalazine-based compounds have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

Caption: The role of Aurora kinases in mitosis and their inhibition by phthalazine-based compounds.

PDE5 Inhibition and the cGMP Pathway

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. Phthalazine derivatives have been investigated as PDE5 inhibitors. By inhibiting PDE5, these compounds increase intracellular levels of cGMP, leading to prolonged smooth muscle relaxation.

Caption: The cGMP signaling pathway and the mechanism of action of phthalazine-based PDE5 inhibitors.

Conclusion

5-Aminophthalazine is a versatile and valuable molecule in the field of medicinal chemistry. Its well-defined chemical properties, accessible synthesis, and reactive amino group provide a solid foundation for the development of novel therapeutic agents. The demonstrated success of the phthalazine core in targeting key enzymes involved in cancer and other diseases underscores its importance as a privileged scaffold in drug discovery. This technical guide serves as a comprehensive resource for researchers and scientists, providing the necessary information to effectively utilize 5-aminophthalazine in their research endeavors.

References

An In-depth Technical Guide to 5-Aminophthalazine: Structure Elucidation and Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and key synthetic routes for 5-aminophthalazine. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development, where phthalazine derivatives are of significant interest.

Structure Elucidation of 5-Aminophthalazine

5-Aminophthalazine, systematically known as phthalazin-1-amine, is a heterocyclic aromatic amine. Its structure consists of a phthalazine core, which is a bicyclic system composed of a benzene ring fused to a pyridazine ring, with an amino group substituted at the 1-position. The CAS number for this compound is 19064-69-8.[1][2][3][4][5][6] It typically appears as a yellow solid.[1]

Chemical and Physical Properties

A summary of the key identifiers and properties for 1-aminophthalazine is provided in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | phthalazin-1-amine | [3] |

| Synonyms | 1-Aminophthalazine, Phthalazin-1-amine | [3][6] |

| CAS Number | 19064-69-8 | [1][2][5] |

| Molecular Formula | C₈H₇N₃ | [1][2] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| Appearance | Yellow Solid | [1] |

Spectroscopic Data for Structural Confirmation

The elucidation of the 5-aminophthalazine structure relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The protons of the amino group will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons will show signals in the range of δ 110-160 ppm. The carbon atom attached to the amino group will be shielded compared to the other aromatic carbons. |

| IR Spectroscopy | The N-H stretching of the primary amine will be visible as two sharp bands in the region of 3300-3500 cm⁻¹. The C=N stretching of the phthalazine ring is expected around 1590 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 145. Common fragmentation patterns for amines include the loss of HCN (m/z 27) or NH₂ (m/z 16).[7][8] |

Synthesis Pathways for 5-Aminophthalazine

Several synthetic routes have been developed for the preparation of phthalazine derivatives. The most common and effective pathways for the synthesis of 5-aminophthalazine start from either 3-nitrophthalic acid or phthalic anhydride.

Synthesis from 3-Nitrophthalic Acid

A widely used method for synthesizing aminophthalazine derivatives involves the reaction of 3-nitrophthalic acid with hydrazine, followed by the reduction of the nitro group. This pathway is analogous to the synthesis of luminol (3-aminophthalhydrazide).[9]

This protocol is adapted from the synthesis of luminol.[9]

-

In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine.

-

Heat the mixture gently over a microburner until all the solid dissolves.

-

Add 4 mL of triethylene glycol and a boiling stone to the test tube.

-

Heat the solution until the water boils off and the temperature of the solution rises.

-

Maintain the temperature and continue heating for a few minutes.

-

Allow the reaction mixture to cool. The 3-nitrophthalhydrazide will crystallize out.

-

Collect the crystals by vacuum filtration.

-

Dissolve the synthesized 3-nitrophthalhydrazide in a 10% sodium hydroxide solution.

-

Add a reducing agent, such as sodium dithionite (sodium hydrosulfite), to the solution.

-

Heat the mixture to boiling and maintain the boil for approximately 5 minutes, with stirring.

-

Cool the solution and then acidify it, for example with glacial acetic acid, to precipitate the 5-aminophthalazine.

-

Collect the product by vacuum filtration.

Synthesis from Phthalic Anhydride

Another common approach utilizes phthalic anhydride as the starting material. This method typically involves the reaction of phthalic anhydride with hydrazine to form phthalhydrazide, which can then be further functionalized. To obtain the amino derivative, a substituted phthalic anhydride or a subsequent amination step is required.

-

Formation of Phthalhydrazide : A mixture of phthalic anhydride and hydrazine hydrate is heated, often in a solvent like ethanol or acetic acid, to form phthalhydrazide.[10]

-

Halogenation : The phthalhydrazide is then treated with a halogenating agent, such as phosphorus oxychloride (POCl₃), to yield a halogenated phthalazine derivative (e.g., 1-chlorophthalazine).

-

Amination : The halogenated phthalazine is subsequently reacted with an amino source, such as ammonia or a primary amine, to introduce the amino group at the 1-position, yielding 5-aminophthalazine.[11]

Comparison of Synthesis Pathways

| Feature | Synthesis from 3-Nitrophthalic Acid | Synthesis from Phthalic Anhydride |

| Starting Material | 3-Nitrophthalic Acid | Phthalic Anhydride |

| Key Reagents | Hydrazine hydrate, Reducing agent (e.g., Na₂S₂O₄) | Hydrazine hydrate, Halogenating agent, Aminating agent |

| Number of Steps | Typically 2 steps | Typically 3 or more steps |

| Yield | Moderate to good | Variable, can be good |

| Considerations | Requires handling of nitro compounds. | Involves halogenating agents which can be harsh. |

Conclusion

5-Aminophthalazine is a structurally significant molecule with applications in medicinal chemistry. Its structure is well-characterized by modern spectroscopic methods. The synthesis of 5-aminophthalazine can be effectively achieved through several pathways, with the routes starting from 3-nitrophthalic acid and phthalic anhydride being the most prominent. The choice of synthetic route will depend on the availability of starting materials, desired yield, and the scale of the synthesis. This guide provides foundational knowledge for the synthesis and characterization of this important heterocyclic compound, which will be beneficial for researchers in the field of drug discovery and development.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 1-Phthalazinamine | C8H7N3 | CID 29399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Aminophthalazine : Venkatasai Life Sciences [venkatasailifesciences.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. veeprho.com [veeprho.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. longdom.org [longdom.org]

- 11. sciforum.net [sciforum.net]

The Aminophthalazine Core: A Historical and Technical Guide to a Versatile Pharmacophore

A comprehensive overview of the discovery, synthesis, and evolution of aminophthalazine-based compounds, from the glow of luminol to targeted cancer therapies.

Introduction

The aminophthalazine scaffold, a bicyclic aromatic heterocycle, has proven to be a remarkably versatile core structure in the development of a wide range of scientifically and medically significant molecules. From its early discovery in the context of chemiluminescence to its current role in cutting-edge cancer treatments, the journey of aminophthalazines is a testament to the power of chemical exploration and rational drug design. This technical guide provides an in-depth exploration of the discovery and historical development of aminophthalazines, detailing key synthetic methodologies, biological activities, and the evolution of their therapeutic applications.

Early Discovery: The Luminescence of Luminol

The story of aminophthalazines begins with the synthesis of one of its most famous derivatives, luminol (5-amino-2,3-dihydro-1,4-phthalazinedione). First synthesized in 1902, its remarkable property of chemiluminescence—the emission of light from a chemical reaction—was not fully appreciated until the 1920s. This eerie blue glow, triggered by oxidation in the presence of a catalyst, has made luminol an invaluable tool in forensic science for the detection of trace amounts of blood, as the iron in hemoglobin acts as a potent catalyst for the reaction.

Experimental Protocol: Synthesis of Luminol

The synthesis of luminol from 3-nitrophthalic acid is a classic multi-step organic synthesis.[1][2][3][4][5]

Step 1: Synthesis of 3-Nitrophthalhydrazide

-

In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine.[3]

-

Heat the mixture gently over a microburner until the solid dissolves.[3]

-

Add 4 mL of triethylene glycol and a boiling stone to the test tube.

-

Heat the solution vigorously to a temperature of 215-220°C for approximately 3-5 minutes to distill off the water.[5]

-

Allow the reaction mixture to cool to below 100°C and then add 15 mL of hot water to precipitate the product.

-

Cool the mixture in an ice bath and collect the solid 3-nitrophthalhydrazide by vacuum filtration.

Step 2: Reduction to 5-Aminophthalhydrazide (Luminol)

-

Transfer the moist 3-nitrophthalhydrazide to a large test tube.

-

Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.

-

Add 4 g of sodium dithionite (sodium hydrosulfite).[3]

-

Add approximately 10 mL of water to wash any remaining solid from the sides of the test tube.

-

Heat the mixture to boiling and maintain for 5 minutes.

-

Remove from heat and add 2.6 mL of glacial acetic acid.[3]

-

Cool the mixture in an ice bath to precipitate the luminol.

-

Collect the light-yellow crystals of luminol by vacuum filtration.

Chemiluminescence Demonstration:

-

Dissolve a small amount of the synthesized luminol in a solution of sodium hydroxide.

-

In a separate container, prepare a solution of potassium ferricyanide and hydrogen peroxide.

-

In a darkened room, mix the two solutions to observe the characteristic blue chemiluminescence.

The Dawn of Therapeutic Applications: Hydralazine

The therapeutic potential of the aminophthalazine core was first realized with the discovery of hydralazine in the 1940s by scientists at Ciba, who were initially searching for antimalarial drugs.[6][7] Patented in 1949 and approved by the FDA in 1953, hydralazine emerged as one of the first orally active antihypertensive agents.[6] It functions as a direct-acting vasodilator, primarily relaxing arterial smooth muscle.

Experimental Protocol: Synthesis of 1(2H)-Phthalazinone (A Key Intermediate)

A common precursor for many aminophthalazine-based drugs is the 1(2H)-phthalazinone core. This can be synthesized from o-benzoylbenzoic acid, which in turn can be prepared from phthalic anhydride.[8][9]

Step 1: Synthesis of o-Benzoylbenzoic Acid

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride and a suitable solvent (e.g., carbon disulfide).

-

Slowly add a solution of phthalic anhydride and benzene to the flask while stirring.

-

After the addition is complete, heat the mixture under reflux for several hours.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain o-benzoylbenzoic acid.

Step 2: Synthesis of 4-Phenyl-1(2H)-phthalazinone

-

Dissolve o-benzoylbenzoic acid in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and collect the precipitated 4-phenyl-1(2H)-phthalazinone by filtration.

Signaling Pathway of Hydralazine

Hydralazine's vasodilatory effect is complex and not fully elucidated, but it is known to interfere with calcium signaling in vascular smooth muscle cells. More recent studies have revealed its ability to induce Hypoxia-Inducible Factor-1α (HIF-1α), which may contribute to its vascular effects.[10][11][12][13][14][15]

Expanding the Therapeutic Arsenal: Azelastine

The 1970s saw the synthesis of azelastine, a phthalazinone derivative that would become a widely used antihistamine.[3] Patented in 1971 and gaining medical use in 1986, azelastine is a potent H1 receptor antagonist with additional mast cell stabilizing and anti-inflammatory properties. It is commonly formulated as a nasal spray for allergic rhinitis and as eye drops for allergic conjunctivitis.

Experimental Protocol: Synthesis of Azelastine

The synthesis of azelastine involves the condensation of 4-(4-chlorobenzyl)phthalazin-1(2H)-one with a derivative of N-methyl-4-piperidone.[7][16][17]

Step 1: Synthesis of 4-(4-Chlorobenzyl)phthalazin-1(2H)-one

-

Synthesize 2-(4-chlorobenzoyl)benzoic acid from phthalic anhydride and chlorobenzene following a procedure similar to the synthesis of o-benzoylbenzoic acid.

-

React the 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to form 4-(4-chlorobenzyl)phthalazin-1(2H)-one.

Step 2: Synthesis of N-methylhexahydroazepin-4-one hydrochloride

This intermediate can be synthesized from N-methyl-4-piperidone through various methods, including ring expansion reactions.[18]

Step 3: Condensation to form Azelastine

-

React N-methylhexahydroazepin-4-one hydrochloride with benzoyl hydrazine to form an acylhydrazone.

-

Reduce the acylhydrazone with a reducing agent like potassium borohydride.

-

Condense the resulting product with 2-(p-chlorobenzoyl)benzoic acid to yield azelastine hydrochloride.[7]

Signaling Pathway of Azelastine

Azelastine's primary mechanism of action is the blockade of histamine H1 receptors. Additionally, it stabilizes mast cells, preventing the release of histamine and other pro-inflammatory mediators. This is thought to occur through the inhibition of calcium influx and interference with downstream signaling pathways like Protein Kinase C (PKC).[19][20][21]

Targeted Cancer Therapy: The Rise of PARP Inhibitors

A significant modern application of the aminophthalazine core is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Olaparib, approved by the FDA in 2014, is a prominent example that incorporates a phthalazinone structure.[6] These drugs exploit the concept of synthetic lethality in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.

Experimental Protocol: Synthesis of Olaparib

The synthesis of Olaparib is a multi-step process, with a key step involving the coupling of a phthalazinone intermediate with a piperazine derivative.[22][23][24][25][26]

Step 1: Synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

-

This intermediate is typically prepared through a series of reactions starting from simpler aromatic precursors.

Step 2: Acylation to form Olaparib

-

In a reaction vessel, dissolve 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one in a suitable solvent such as N,N-dimethylformamide.

-

Add a condensing agent (e.g., HOBT) and cyclopropanecarboxylic acid.

-

Add a base, such as triethylamine, and stir the reaction at room temperature for several hours.

-

After the reaction is complete, add water to precipitate the crude olaparib.

-

The solid product is then collected by filtration, washed, and dried.[24]

Mechanism of Action of Aminophthalazine-based PARP Inhibitors

PARP enzymes are crucial for the repair of single-strand DNA breaks. PARP inhibitors, containing the aminophthalazine core, bind to the catalytic domain of PARP, preventing it from repairing these breaks. In normal cells, these can be repaired by the homologous recombination pathway. However, in cancer cells with BRCA mutations, this pathway is deficient. The accumulation of unrepaired single-strand breaks leads to double-strand breaks during DNA replication, which cannot be repaired, ultimately leading to cell death.[13][14][21][27]

Quantitative Data Summary

The biological activity of aminophthalazine derivatives varies significantly with their substitution patterns. The following tables summarize key quantitative data for different classes of aminophthalazine compounds.

Table 1: Anti-inflammatory Activity of Aminophthalazine Derivatives [6]

| Compound | R¹ | R² | % PGE₂ Reduction (1 µM) | EC₅₀ (µM) |

| 2vi | p-CH₃ | H | 99 | 0.031 |

| 2vii | p-CH₃ | p-OCH₃ | 98 | 0.032 |

| 2viii | p-CH₃ | m-OCH₃ | 62 | ND |

| 2ix | p-CH₃ | o-OCH₃ | 79 | 0.59 |

| 2xvi | H | p-OCH₃ | 97.2 | 0.038 |

| 2xxiv | H | p-CH₃O | 98.9 | 0.02 |

ND: Not Determined

Table 2: PARP Inhibitory Activity of Phthalazinone-based Compounds [28][29][30][31]

| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) |

| Olaparib | 5 | 1 |

| Rucaparib | 1.4 | 28 |

| Niraparib | 3.8 | 2.1 |

| Talazoparib | 0.57 | 1.8 |

Table 3: Mast Cell Stabilization Activity of Azelastine [9][19]

| Compound | Concentration (µM) | Inhibition of Histamine Release (%) |

| Azelastine | 24 | > 90 |

| Olopatadine | 133 | ~90 |

Conclusion

The aminophthalazine core has traversed a remarkable journey from its initial discovery as a chemiluminescent curiosity to its current status as a privileged scaffold in medicinal chemistry. The historical development of luminol, hydralazine, azelastine, and olaparib highlights the diverse biological activities that can be achieved through modification of this versatile heterocyclic system. The detailed synthetic protocols and an understanding of the intricate signaling pathways modulated by these compounds provide a solid foundation for future research and the development of novel aminophthalazine-based molecules with enhanced therapeutic potential. As our understanding of disease biology deepens, the aminophthalazine core is poised to remain a significant contributor to the advancement of science and medicine.

References

- 1. Luminol Synthesis Protocol from Locally Available Materials [protocols.io]

- 2. jove.com [jove.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. chimique.wordpress.com [chimique.wordpress.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN113956239A - Azelastine hydrochloride, and preparation method and application thereof - Google Patents [patents.google.com]

- 8. jpsbr.org [jpsbr.org]

- 9. longdom.org [longdom.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. KR100426534B1 - An improved synthetic method of azelastine - Google Patents [patents.google.com]

- 17. CN102391253A - Synthetic technology of azelastine hydrochloride - Google Patents [patents.google.com]

- 18. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 19. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Expt 2- To determine anti-allergic activity by mast cell stabilization assay. | PDF [slideshare.net]

- 21. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. a2bchem.com [a2bchem.com]

- 23. researchgate.net [researchgate.net]

- 24. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]

- 25. WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof - Google Patents [patents.google.com]

- 26. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Activity of 5-Aminophthalazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific mechanism of action for 5-Aminophthalazine in biological systems is not extensively documented, its core structure is a key pharmacophore in derivatives exhibiting significant therapeutic potential. This technical guide delves into the two primary mechanisms of action associated with aminophthalazine-based compounds: the non-cyclooxygenase-dependent inhibition of Prostaglandin E2 (PGE2) synthesis and the inhibition of the cytoskeletal-membrane linker protein, Ezrin. This document provides an in-depth analysis of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development in this area.

Introduction

Phthalazine and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] While 5-Aminophthalazine itself is often utilized as a chemical building block, its structural motif is present in a variety of biologically active molecules.[2] Notably, aminophthalazine derivatives have emerged as potent inhibitors of Prostaglandin E2 (PGE2) production, independent of the classical cyclooxygenase (COX) inhibitory pathway, and as foundational structures for the synthesis of Ezrin inhibitors, which play a crucial role in cancer metastasis.[3][4] This guide will explore these two distinct, yet significant, mechanisms of action.

Mechanism of Action I: Inhibition of Prostaglandin E2 (PGE2) Synthesis

A significant finding in the study of aminophthalazine derivatives is their ability to potently reduce the production of PGE2 in cancer cells.[3] Crucially, this action is not mediated by the inhibition of COX-2, the target of many non-steroidal anti-inflammatory drugs (NSAIDs).[3] This suggests a novel mechanism of action, likely targeting downstream enzymes in the PGE2 synthesis pathway, with microsomal prostaglandin E synthase-1 (mPGES-1) being a prime candidate.[5][6]

The PGE2 Synthesis Pathway and Point of Inhibition

Prostaglandin E2 is a key mediator of inflammation and is implicated in the progression of various cancers.[5][7] Its synthesis is a multi-step enzymatic cascade.

Quantitative Data on PGE2 Inhibition by Aminophthalazine Derivatives

The following table summarizes the in vitro efficacy of various aminophthalazine derivatives in reducing PGE2 levels in HCA-7 human adenocarcinoma cells.

| Compound ID | Structure (R1, R2) | % PGE2 Reduction | EC50 (µM) | % COX-2 Inhibition @ 5µM | Reference |

| 2vi | H, H | 99% | 0.031 | - | [3] |

| 2vii | H, p-OCH3 | 98% | 0.032 | - | [3] |

| 2ix | H, o-OCH3 | 79% | 0.59 | - | [3] |

| 2xv | H, m-Cl | 75% | 0.86 | - | [3] |

| 2xvi | H, o-Cl | 97% | 0.38 | - | [3] |

| 2xvii | H, m-Phenyl | 85% | 0.54 | - | [3] |

| 2xxiv | H, p-CH3O | 98.9% | 0.02 | 3% | [3] |

Data extracted from a study on HCA-7 human adenocarcinoma cells.[3]

Experimental Protocol: Cell-Free mPGES-1 Inhibition Assay

This protocol outlines a method to directly measure the inhibitory activity of a compound on mPGES-1 in a cell-free system.

Workflow Diagram:

Methodology:

-

Preparation of Microsomal Fraction (mPGES-1 Source):

-

Culture A549 human lung carcinoma cells and stimulate with Interleukin-1 beta (IL-1β) at a final concentration of 1 ng/mL for 24-48 hours to induce mPGES-1 expression.[3]

-

Harvest the cells, wash with cold phosphate-buffered saline (PBS), and resuspend in a homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 0.1 mM dithiothreitol).[3]

-

Homogenize the cells and centrifuge to pellet the microsomal fraction. Resuspend the pellet in the assay buffer.

-

-

Assay Protocol:

-

In a microplate, add the test compound at various concentrations.

-

Add the microsomal enzyme preparation and reduced glutathione (GSH) as an essential cofactor.[7]

-

Pre-incubate the mixture.

-

Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2). A typical final concentration is 10 µM.[1]

-

Allow the reaction to proceed for a defined time (e.g., 90 seconds) at room temperature.[1]

-

Stop the reaction by adding a stop solution, such as a solution of ferric chloride or stannous chloride.[3]

-

-

PGE2 Quantification:

-

Measure the concentration of the produced PGE2 in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Mechanism of Action II: Inhibition of Ezrin Function (as a Synthetic Precursor)

5-Aminophthalazine serves as a crucial building block in the synthesis of complex small molecules that inhibit the function of Ezrin.[4] Ezrin is a key protein that links the actin cytoskeleton to the plasma membrane and is involved in signal transduction pathways that regulate cell adhesion, motility, and morphology.[8][9] Overexpression and activation of Ezrin are strongly correlated with increased metastatic potential and poor prognosis in several cancers.[8][10]

Ezrin Activation and Signaling Pathway

Ezrin exists in a dormant, closed conformation and is activated through a two-step process involving the binding of phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphorylation at Threonine 567 (T567).[9][11] Activated Ezrin then links to transmembrane proteins and the actin cytoskeleton, promoting cell motility and invasion.[10]

Quantitative Data on Ezrin Inhibition

The following table presents binding affinities and functional inhibition data for a known Ezrin inhibitor, NSC668394, for which 5-aminophthalazine derivatives can be considered as potential analogues.

| Compound | Target | Binding Affinity (KD, µM) | Functional Assay | IC50 (µM) | Reference |

| NSC668394 | Ezrin | 12.59 | In vitro Ezrin Phosphorylation | 8.1 | [12][13] |

| NSC305787 | Ezrin | ~10 | In vitro Ezrin Phosphorylation | 8.3 | [8][14] |

Experimental Protocols for Assessing Ezrin Inhibition

This protocol describes the use of SPR to measure the direct binding of a small molecule inhibitor to recombinant Ezrin.

Workflow Diagram:

Methodology:

-

Ligand Immobilization:

-

Recombinant Ezrin protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

-

Analyte Binding:

-

A running buffer is continuously passed over the sensor surface to establish a stable baseline.

-

The small molecule inhibitor (analyte) is prepared in a series of concentrations in the running buffer.

-

Each concentration is injected over the sensor surface for a defined period (association phase), followed by a wash with the running buffer (dissociation phase).

-

-

Data Acquisition and Analysis:

-

The binding events are monitored in real-time as a change in response units (RU) on a sensorgram.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a 1:1 binding model.

-

The equilibrium dissociation constant (KD) is calculated as koff/kon.

-

This assay determines if a compound inhibits the phosphorylation of Ezrin at T567 by a relevant kinase (e.g., PKCα).

Methodology:

-

Reaction Setup:

-

In a microfuge tube, combine recombinant Ezrin protein, the kinase (e.g., PKCα), and the test compound at various concentrations in a kinase assay buffer.

-

Include appropriate controls (no inhibitor, no kinase).

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated Ezrin (p-Ezrin T567) and a primary antibody for total Ezrin.

-

Use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

-

Data Analysis:

-

Quantify the band intensities for p-Ezrin and total Ezrin.

-

Calculate the ratio of p-Ezrin to total Ezrin for each condition.

-

Determine the IC50 value of the inhibitor for Ezrin phosphorylation.

-

This assay measures the effect of an inhibitor on the migratory capacity of cancer cells in real-time.

Methodology:

-

Plate Setup:

-

Add a chemoattractant (e.g., serum-containing media) to the lower chamber of a CIM-Plate 16.

-

Assemble the plate and add serum-free media to the upper chamber for background reading.

-

-

Cell Seeding and Treatment:

-

Harvest and resuspend cancer cells (e.g., osteosarcoma cells) in serum-free media containing the test compound at various concentrations or a vehicle control.

-

Add the cell suspension to the upper chamber of the CIM-Plate 16.

-

-

Real-Time Monitoring:

-

Place the plate in the xCELLigence RTCA DP instrument and monitor cell migration in real-time for 24-48 hours. The instrument measures changes in impedance as cells migrate through the porous membrane.[9]

-

-

Data Analysis:

-

The instrument software generates migration curves (Cell Index vs. Time).

-

Calculate the percent inhibition of cell migration for each compound concentration compared to the vehicle control.

-

Conclusion

While direct research on the mechanism of action of 5-Aminophthalazine is limited, its derivatives have demonstrated significant potential as therapeutic agents through at least two distinct pathways: the non-COX-dependent inhibition of PGE2 synthesis and the inhibition of Ezrin function. The detailed signaling pathways, quantitative data, and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. Further investigation into the specific molecular targets of aminophthalazine-based PGE2 inhibitors and the continued development of Ezrin inhibitors derived from 5-Aminophthalazine are promising avenues for the discovery of novel anti-inflammatory and anti-cancer therapeutics.

References

- 1. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. agilent.com [agilent.com]

- 9. Small molecule inhibitors of ezrin inhibit the invasive phenotype of osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacologic Inhibition of Ezrin-Radixin-Moesin Phosphorylation is a Novel Therapeutic Strategy in Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Small molecule inhibitors of ezrin inhibit the invasive phenotype of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Biological Evaluation of Ezrin Inhibitors Targeting Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Analysis of 5-Aminophthalazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Aminophthalazine (also known as phthalazin-1-amine), a key heterocyclic amine of interest in medicinal chemistry and drug development. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), details the experimental protocols for these analyses, and presents logical workflows relevant to its synthesis and pharmacological evaluation.

Spectroscopic Data of 5-Aminophthalazine

While comprehensive, publicly available spectra for 5-Aminophthalazine are limited, the following tables summarize the expected and theoretical data based on its chemical structure and known spectroscopic principles. This data is crucial for the identification, characterization, and quality control of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.10 | s | 1H | H-4 |

| ~8.20 | d | 1H | H-8 |

| ~7.80 - 7.95 | m | 2H | H-6, H-7 |

| ~7.65 | d | 1H | H-5 |

| ~5.50 | br s | 2H | -NH₂ |

Note: Predicted values are for a solution in DMSO-d₆. The broad singlet for the amine protons is due to solvent exchange and quadrupole broadening.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~158.0 | C-1 |

| ~150.0 | C-4 |

| ~134.0 | C-8a |

| ~132.5 | C-6 |

| ~128.0 | C-7 |

| ~126.0 | C-4a |

| ~125.5 | C-8 |

| ~120.0 | C-5 |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) of primary amine |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1640 - 1600 | Strong | C=N stretch of the phthalazine ring |

| 1620 - 1580 | Medium | N-H bend (scissoring) |

| 1550 - 1450 | Strong | Aromatic C=C ring stretch |

| 1350 - 1250 | Medium | Aromatic C-N stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 145 | 100 | [M]⁺ (Molecular Ion) |

| 118 | ~70 | [M - HCN]⁺ |

| 91 | ~40 | [C₇H₅N]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted based on typical behavior of aromatic amines and nitrogen-containing heterocycles under electron impact (EI) ionization.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 5-Aminophthalazine is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Parameters: A spectral width of approximately 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) are set to achieve a good signal-to-noise ratio.

-

Processing: The free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

-

Acquisition Parameters: A spectral width of approximately 200-240 ppm, a longer relaxation delay (e.g., 2-10 seconds), and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

-

Processing: Similar to ¹H NMR, the FID is processed, and chemical shifts are referenced to the solvent peak.

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid State):

-

KBr Pellet Method: A small amount of 5-Aminophthalazine (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

-

-

Instrumentation: An FT-IR spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample is placed in the instrument, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile organic solvent and injected into a gas chromatograph. The compound is separated on a capillary column and then introduced into the mass spectrometer, where it is typically ionized by electron impact (EI).

-

Direct Infusion/Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of acid like formic acid) and infused directly into the mass spectrometer. ESI is a softer ionization technique often used with LC-MS.

-

-

Instrumentation: A mass spectrometer (e.g., a quadrupole, time-of-flight, or ion trap) is used.

-

Data Acquisition:

-

The instrument is calibrated using a known standard.

-

The mass-to-charge ratio (m/z) of the ions is scanned over a relevant range (e.g., m/z 50-500).

-

For tandem MS (MS/MS), the molecular ion is selected and fragmented to aid in structural elucidation.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Mandatory Visualizations

3.1 Synthesis Workflow for Aminophthalazine Derivatives

The following diagram illustrates a generalized synthetic pathway for producing aminophthalazine derivatives, a common workflow in medicinal chemistry research.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Aminophthalazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophthalazine derivatives have emerged as a versatile and promising class of heterocyclic compounds in medicinal chemistry and drug discovery. Possessing a privileged scaffold, these molecules have demonstrated a remarkable breadth of biological activities, positioning them as attractive candidates for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. This in-depth technical guide provides a comprehensive overview of the biological activities of aminophthalazine compounds, focusing on their mechanisms of action as inhibitors of key cellular targets, including Prostaglandin E2 (PGE2) production, Vascular Endothelial Growth Factor Receptor (VEGFR), and Poly (ADP-ribose) polymerase (PARP).

This guide is designed to be a practical resource for researchers, scientists, and drug development professionals. It offers a detailed exploration of the experimental protocols used to evaluate the biological efficacy of these compounds, presents quantitative data in a clear and comparative format, and visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of their molecular interactions.

Inhibition of Prostaglandin E2 (PGE2) Production

A significant area of investigation for aminophthalazine compounds has been their ability to inhibit the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and a significant contributor to the tumor microenvironment. Several aminophthalazine analogs have been identified as potent inhibitors of PGE2 production in various cancer cell lines.

Quantitative Data: PGE2 Production and COX-2 Inhibition

The following table summarizes the in vitro activity of selected aminophthalazine compounds on PGE2 production in HCA-7 human colon adenocarcinoma cells and their corresponding, often negligible, inhibition of the cyclooxygenase-2 (COX-2) enzyme. This highlights a potentially distinct mechanism of action compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

| Compound ID | % PGE2 Reduction (at 1 µM) | EC50 for PGE2 Reduction (µM)[1] | % COX-2 Inhibition (at 5 µM) |

| 2vi | 99% | 0.031 | 15% |

| 2vii | 98% | 0.032 | 3% |

| 2xvi | 97.2% | 0.038 | 10% |

| 2xxiv | 98.9% | 0.02 | 3% |

| 1a | - | 0.090 | >50% (at 5µM)[1] |

Experimental Protocols

This protocol outlines the methodology to assess the ability of aminophthalazine compounds to inhibit PGE2 production in the HCA-7 human colon adenocarcinoma cell line.

Materials:

-

HCA-7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Aminophthalazine test compounds

-

PGE2 ELISA Kit

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Culture: Culture HCA-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed the HCA-7 cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the aminophthalazine test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

PGE2 Quantification: Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of PGE2 production inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value, the concentration of the compound that causes 50% inhibition of PGE2 production, by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

This assay determines the direct inhibitory effect of aminophthalazine compounds on the enzymatic activity of cyclooxygenase-2 (COX-2).

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX-2 inhibitor screening kit (fluorometric or colorimetric)

-

Aminophthalazine test compounds

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare the assay buffer, probe, and cofactor solution as per the manufacturer's instructions of the COX-2 inhibitor screening kit.

-

Compound Addition: Add the aminophthalazine test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX-2 inhibitor as a positive control.

-

Enzyme Addition: Add the recombinant human COX-2 enzyme to each well.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Signal Detection: Immediately measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader. The signal is proportional to the COX-2 activity.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of COX-2 activity, from a dose-response curve.

Logical Workflow for PGE2 Inhibition Screening

The following diagram illustrates the workflow for screening aminophthalazine compounds for their ability to inhibit PGE2 production.

References

An In-depth Technical Guide to 5-Aminophthalazine (CAS Number 102072-84-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 5-Aminophthalazine (CAS No. 102072-84-4). The information is curated for professionals in the fields of chemical research and drug development.

Core Physical and Chemical Properties

5-Aminophthalazine is a heterocyclic organic compound with the molecular formula C₈H₇N₃.[1][2] It presents as a light yellow to brown solid and should be stored at room temperature in an inert atmosphere, protected from light.[2][3][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 5-Aminophthalazine. It is important to note that some of these values are predicted through computational models and should be confirmed by experimental analysis.

| Property | Value | Source |

| CAS Number | 102072-84-4 | [3][4] |

| Molecular Formula | C₈H₇N₃ | [1][2][3] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| Appearance | Light yellow to brown solid | [2][3] |

| Melting Point | 223-224 °C | [2][3] |

| Boiling Point (Predicted) | 423.2 ± 20.0 °C | [2][3] |

| Density (Predicted) | 1.292 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 5.32 ± 0.30 | [2][3] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2][3][4] |

Spectroscopic Data

-

¹H NMR Spectroscopy : Protons on the aromatic rings would likely appear in the range of 7.0-9.8 ppm. The protons of the amino group would present a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. For a similar compound, the following peaks were observed: ¹H NMR (400 MHz, DMSO-d6) δ: 9.80 (s, 1H), 9.60 (s, 1H), 7.60 (dd, J = 4.6, 7.6 Hz, 1H), 7.20 (dd, J = 1.9, 4.6 Hz, 1H), 7.02 (d, J = 7.6 Hz, 1H), 6.50 (s, 2H).[2]

-

¹³C NMR Spectroscopy : Aromatic carbons would be expected in the region of 110-150 ppm. For a related structure, the following peaks were observed: ¹³C NMR (100.17 MHz, DMSO-d6) δ: 150.1, 146.5, 145.1, 133.2, 126.1, 114.7, 114.1, 112.2.[2]

-

Infrared (IR) Spectroscopy : Key absorptions would be expected for N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring (above 3000 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1600 cm⁻¹ region).[5][6][7][8]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of organic compounds are outlined below. These are general procedures and can be adapted for the specific analysis of 5-Aminophthalazine.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus.[9][10]

Methodology:

-

A small, dry sample of 5-Aminophthalazine is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Assessment

The solubility of 5-Aminophthalazine can be qualitatively assessed in various solvents.

Methodology:

-

Add approximately 10-20 mg of 5-Aminophthalazine to a test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, toluene) to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes.

-

Observe whether the solid dissolves completely. If not, the mixture can be gently heated to assess temperature effects on solubility.

Synthesis Pathway

5-Aminophthalazine has been utilized as a building block in the synthesis of ezrin inhibitors, which are being investigated for their potential in treating metastatic osteosarcoma.[2] While a specific, detailed synthesis protocol for 5-Aminophthalazine is not widely published, a plausible synthetic route can be proposed based on the synthesis of related aminophthalazinone and pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. A common approach involves the condensation of a substituted phthalic acid derivative with a hydrazine, followed by amination.

Biological Activity and Signaling Pathways

Aminophthalazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated as inhibitors of several key enzymes involved in cellular signaling pathways.[11]

Phosphodiesterase (PDE) Inhibition

Certain aminophthalazine derivatives have been evaluated for their inhibitory activity against phosphodiesterases (PDEs), particularly PDE-5.[11] PDEs are enzymes that regulate the cellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in numerous signaling pathways. Inhibition of PDE-5, for instance, leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism is the basis for treatments of erectile dysfunction and pulmonary hypertension.

Kinase Inhibition

Derivatives of aminophthalazine have also been identified as inhibitors of protein kinases, such as p38 MAP kinase and Aurora-A kinase.[11]

-

p38 MAP Kinase: This kinase is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of p38 MAP kinase is a therapeutic strategy for inflammatory diseases.

-

Aurora-A Kinase: This kinase plays a crucial role in mitosis, specifically in the formation and function of the mitotic spindle. Overexpression of Aurora-A kinase is common in many cancers, making it an attractive target for anticancer drug development.

Conclusion

5-Aminophthalazine is a versatile chemical building block with established physical and chemical properties. Its derivatives have shown significant potential in medicinal chemistry, particularly as inhibitors of key enzymes in cellular signaling pathways. This guide provides a foundational understanding of this compound for researchers and scientists engaged in drug discovery and development, highlighting areas for further experimental investigation and therapeutic application.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. PHTHALAZIN-5-AMINE | 102072-84-4 [chemicalbook.com]

- 3. 102072-84-4 CAS MSDS (PHTHALAZIN-5-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. docsity.com [docsity.com]

- 11. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability studies of 5-Aminophthalazine in various solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for evaluating the solubility and stability of 5-Aminophthalazine, a key intermediate in the synthesis of various biologically active compounds. Understanding these physicochemical properties is critical for drug design, formulation development, process chemistry, and ensuring the safety and efficacy of the final drug product.

Solubility Profile of 5-Aminophthalazine

The solubility of an active pharmaceutical ingredient (API) in various solvents is a fundamental property that influences its bioavailability, formulation, and purification. While specific quantitative solubility data for 5-Aminophthalazine is not extensively available in peer-reviewed literature, data from structurally similar compounds can provide valuable insights. For the purpose of this guide, the solubility of 6-Chloropyridazin-3-amine, a structurally related heterocyclic amine, is presented as a reference. It is imperative to note that this data serves as a surrogate and experimental determination for 5-Aminophthalazine is strongly recommended.

Quantitative Solubility Data of a Structurally Related Compound

The following table summarizes the mole fraction solubility (x) of 6-Chloropyridazin-3-amine in various organic solvents at different temperatures. This data is intended to provide a qualitative understanding of the types of solvents that may be suitable for 5-Aminophthalazine.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 298.15 | 0.0152 |

| 313.15 | 0.0268 | |

| 328.15 | 0.0456 | |

| 343.15 | 0.0743 | |

| Ethanol | 298.15 | 0.0098 |

| 313.15 | 0.0175 | |

| 328.15 | 0.0298 | |

| 343.15 | 0.0495 | |

| n-Butanol | 298.15 | 0.0051 |

| 313.15 | 0.0092 | |

| 328.15 | 0.0159 | |

| 343.15 | 0.0268 | |

| Acetone | 298.15 | 0.0215 |

| 313.15 | 0.0389 | |

| 328.15 | 0.0673 | |

| 343.15 | 0.1112 | |

| Ethyl Acetate | 298.15 | 0.0076 |

| 313.15 | 0.0141 | |

| 328.15 | 0.025 | |

| 343.15 | 0.0426 | |

| Toluene | 298.15 | 0.0011 |

| 313.15 | 0.0022 | |

| 328.15 | 0.0041 | |

| 343.15 | 0.0074 | |

| N,N-Dimethylformamide | 298.15 | 0.1023 |

| 313.15 | 0.1542 | |

| 328.15 | 0.2231 | |

| 343.15 | 0.3114 |

Disclaimer: The data presented is for 6-Chloropyridazin-3-amine and is intended for illustrative purposes only.[1]

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4][5][6]

Objective: To determine the saturation concentration of 5-Aminophthalazine in a specific solvent at a controlled temperature.

Materials:

-

5-Aminophthalazine (solid)

-

Solvent of interest

-

Glass flasks with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 5-Aminophthalazine to a known volume of the solvent in a glass flask. The excess solid should be visually apparent.

-

Equilibration: Place the sealed flask in an orbital shaker with a constant temperature bath. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge an aliquot of the suspension at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 5-Aminophthalazine.

-

Data Analysis: Calculate the solubility of 5-Aminophthalazine in the chosen solvent, typically expressed in mg/mL or mol/L.

Stability Studies of 5-Aminophthalazine

Stability studies are crucial to identify potential degradation products and establish the intrinsic stability of a drug substance. Forced degradation studies expose the compound to stress conditions to accelerate its decomposition.[7][8][9][10][11][12][13]

Potential Degradation Pathways

Based on the chemical structure of 5-Aminophthalazine, which contains a primary aromatic amine and a phthalazine heterocyclic ring system, the following degradation pathways can be anticipated under stress conditions:

-

Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities.

-

Hydrolysis: While the phthalazine ring is generally stable, extreme pH and temperature could potentially lead to ring opening. The amino group is generally stable to hydrolysis.

-

Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light, potentially leading to dimerization or other complex reactions.

Forced Degradation Experimental Design

A systematic forced degradation study should be conducted to evaluate the stability of 5-Aminophthalazine under various stress conditions.

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours |

| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours |

| Oxidation | 3% - 30% H₂O₂ | 24 - 72 hours |

| Thermal Stress | 60°C - 80°C | 24 - 72 hours |

| Photolytic Stress | ICH compliant light/UV exposure | As per ICH Q1B |

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products.[7][14]

Objective: To develop and validate an RP-HPLC method for the simultaneous determination of 5-Aminophthalazine and its degradation products.

Materials:

-

5-Aminophthalazine reference standard

-

Stressed samples of 5-Aminophthalazine

-

HPLC grade acetonitrile, methanol, and water

-

Buffers (e.g., phosphate, acetate)

-

Acids and bases for pH adjustment

-

C18 HPLC column

Procedure:

-

Method Development:

-

Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

-

Wavelength Selection: Determine the optimal UV detection wavelength by scanning the UV spectra of 5-Aminophthalazine and its stressed solutions.

-

Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.

-

-

Forced Degradation Sample Analysis:

-

Prepare solutions of the stressed samples (acid, base, oxidative, thermal, and photolytic).

-

Inject the prepared solutions into the HPLC system.

-

Identify the retention time of the parent peak and any new peaks corresponding to degradation products.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is confirmed by the peak purity analysis of the parent peak in the stressed samples.

-

Linearity: Establish a linear relationship between the concentration of 5-Aminophthalazine and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value by recovery studies.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for a Forced Degradation Study.

References

- 1. researchgate.net [researchgate.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. benchchem.com [benchchem.com]

- 8. Using Forced Degradation to Prove Specificity of HPLC Stability Methods – Pharma Stability [pharmastability.com]

- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. rjptonline.org [rjptonline.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

Phthalazine Derivatives: A Comprehensive Technical Guide to Their Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, leading to the development of several clinically approved drugs. This technical guide provides an in-depth exploration of the diverse pharmacological properties of phthalazine derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes complex biological pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals in the field.

Introduction

Phthalazine and its analogs are a class of nitrogen-containing heterocyclic compounds that have demonstrated remarkable versatility as pharmacophores.[1] The inherent structural features of the phthalazine nucleus make it an attractive starting point for the synthesis of novel therapeutic agents.[1] Commercially available drugs such as Hydralazine (antihypertensive), Azelastine (antihistamine), and Olaparib (anticancer) underscore the therapeutic potential of this scaffold.[1] This guide aims to provide a detailed overview of the pharmacological landscape of phthalazine derivatives, supported by experimental evidence and quantitative data from recent scientific literature.

Anticancer Activity

Phthalazine derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and proliferation.

VEGFR-2 Inhibition